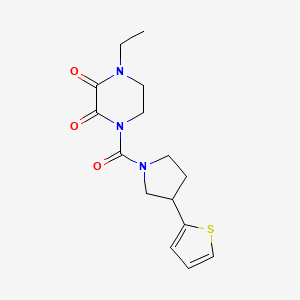

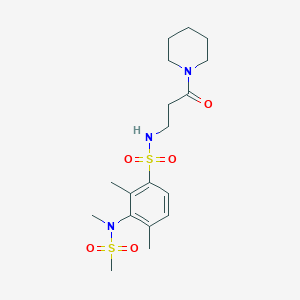

1-Ethyl-4-(3-(thiophen-2-yl)pyrrolidine-1-carbonyl)piperazine-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Ethyl-4-(3-(thiophen-2-yl)pyrrolidine-1-carbonyl)piperazine-2,3-dione, also known as EPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. EPP is a member of the piperazine family of compounds and has a unique structure that makes it a promising candidate for further investigation.

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated the potential of derivatives similar to "1-Ethyl-4-(3-(thiophen-2-yl)pyrrolidine-1-carbonyl)piperazine-2,3-dione" in the development of anticonvulsant agents. Synthesized compounds have been evaluated in animal models for their effectiveness against seizures, showing promising results that suggest a potential mechanism of action through the modulation of sodium and calcium channels in the nervous system Rybka et al., 2017.

Anticancer Activity

Several studies have explored the anticancer potential of piperazine-2,6-dione derivatives, including compounds with structural similarities to "this compound". These compounds have shown good anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers, highlighting their potential in cancer treatment Kumar et al., 2013.

Anti-inflammatory Activity

Research into heterocyclic compounds derived from 2,6-dioxopiperazine derivatives has also indicated their effectiveness in anti-inflammatory applications. These studies have identified compounds with significant anti-inflammatory activity, offering a promising avenue for the development of new anti-inflammatory drugs Kumar et al., 2014.

Serotonergic Ligand-Based Insecticides

The structure of "this compound" derivatives has been leveraged in the design of novel insecticides. These compounds have been found to exhibit biological activities against pests, suggesting their utility in agricultural applications. The development of insecticides based on serotonergic ligands offers a novel mode of action for pest control Cai et al., 2010.

Organic Solar Cells

In the field of materials science, derivatives of "this compound" have been explored for their application in organic solar cells. These compounds have been utilized as electron transport layers in inverted polymer solar cells, showing an increase in power conversion efficiency due to their high electron mobility and good optical absorption properties Hu et al., 2015.

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing a pyrrolidine ring, have been widely used in medicinal chemistry for the treatment of various human diseases . Thiophene derivatives, another key component of the compound, have shown a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

The pyrrolidine ring, a key component of the compound, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Biochemical Pathways

For instance, thiophene derivatives have been used in the advancement of organic semiconductors .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy in medicinal chemistry, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

For example, thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Action Environment

The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Analysis

Biochemical Properties

Compounds containing thiophene and pyrrolidine rings have been reported to interact with various enzymes and proteins . For instance, thiophene derivatives have shown a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties . Similarly, pyrrolidine derivatives have been reported to possess a wide range of therapeutic properties .

Cellular Effects

It is plausible that this compound could influence cell function given the known biological activities of thiophene and pyrrolidine derivatives .

Molecular Mechanism

The molecular mechanism of action of 1-Ethyl-4-(3-(thiophen-2-yl)pyrrolidine-1-carbonyl)piperazine-2,3-dione is not yet established. The presence of the thiophene and pyrrolidine rings suggests potential interactions with biomolecules .

properties

IUPAC Name |

1-ethyl-4-(3-thiophen-2-ylpyrrolidine-1-carbonyl)piperazine-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c1-2-16-7-8-18(14(20)13(16)19)15(21)17-6-5-11(10-17)12-4-3-9-22-12/h3-4,9,11H,2,5-8,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVTYSKDWNANFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-6-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2389025.png)

![Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2389026.png)

![5-Fluoro-4-[4-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2389029.png)

![tert-Butyl 4-[(2,6-difluorophenyl)carbonyl]piperidine-1-carboxylate](/img/structure/B2389033.png)

![2-(allylamino)-3-[(E)-(allylimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2389034.png)

![Ethyl 1-{1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl}piperidine-3-carboxylate](/img/structure/B2389038.png)

![ethyl 6-chloro-3-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-1H-indole-2-carboxylate](/img/structure/B2389039.png)

![ethyl 4-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2389044.png)

![2-[Benzyl(methyl)carbamoyl]benzoic acid](/img/structure/B2389047.png)